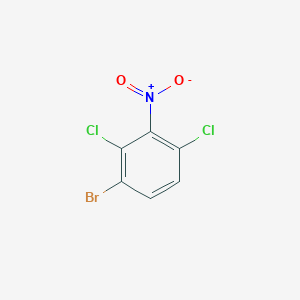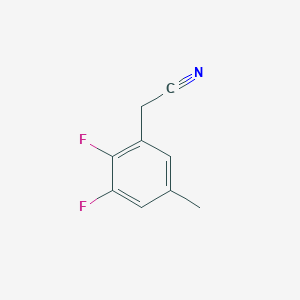
Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate
概要
説明
- Structure : It consists of a piperazine ring with a tert-butyl ester group and a pyrimidine moiety linked via a carbamate bridge .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 4-(azidomethyl)piperidine-1-carboxylate with methoxy(methyl)isocyanate, followed by deprotection of the tert-butyl group. Detailed synthetic routes and conditions are available in the literature .
Molecular Structure Analysis
The molecular structure comprises a piperazine ring, a pyrimidine ring, and a tert-butyl ester group. The methoxy(methyl)carbamoyl substituent is attached to the pyrimidine ring. The compound’s three-dimensional arrangement influences its biological activity .
Chemical Reactions Analysis
- Substitution Reactions : The compound may participate in nucleophilic substitution reactions at the carbamate or piperazine nitrogen atoms .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Characterization
Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate and related compounds are synthesized through condensation reactions, involving carbamimide and various acids in the presence of activating agents. These compounds are characterized using techniques like LCMS, NMR (1H, 13C), IR, CHN elemental analysis, and X-ray diffraction studies. The molecular structures are often determined through single-crystal XRD data, providing insights into their crystal systems, space groups, unit cell parameters, and intermolecular interactions. For example, a study by Sanjeevarayappa et al. (2015) on a similar compound highlighted its monoclinic crystal system and detailed its intermolecular interactions, which contribute to its three-dimensional architecture. These compounds are also explored for their biological activities, such as antibacterial and anthelmintic properties, although they may exhibit variable efficacy in these areas (Sanjeevarayappa et al., 2015).
Biological Evaluation
Further research into tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate derivatives extends to their potential biological applications. This includes the evaluation of their anti-inflammatory, analgesic, and COX-2 inhibitory activities. For instance, Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant COX-2 selectivity and notable analgesic and anti-inflammatory effects. These findings suggest potential therapeutic applications in managing pain and inflammation, indicating a promising avenue for further pharmaceutical development (Abu‐Hashem et al., 2020).
Chemical Modification for Enhanced Properties
Chemical modifications of the tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate structure aim to improve pharmacological profiles or to enrich the structural diversity of urea-based compounds. For example, Nie et al. (2020) designed novel analogs by replacing certain rings in the structure, leading to compounds with improved pharmacological profiles. Such structural modifications are crucial for developing new therapeutics with better efficacy and tolerability, indicating the versatility and potential of this chemical scaffold in drug discovery (Nie et al., 2020).
特性
IUPAC Name |
tert-butyl 4-[5-[methoxy(methyl)carbamoyl]pyrimidin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O4/c1-16(2,3)25-15(23)21-8-6-20(7-9-21)14-17-10-12(11-18-14)13(22)19(4)24-5/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIPJUOXCLFYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

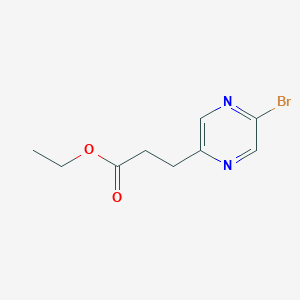

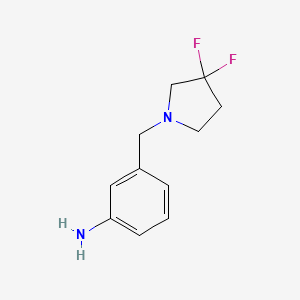
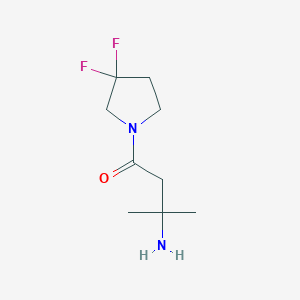
![Cis-2-fluoro-[1,1'-bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1408973.png)
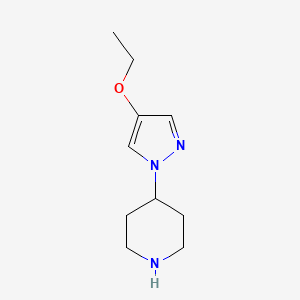
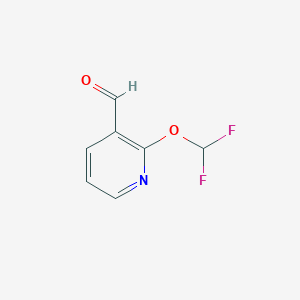
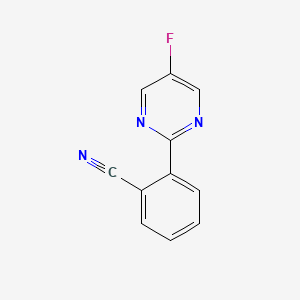

![N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride](/img/structure/B1408984.png)
![[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine](/img/structure/B1408985.png)
